2-bromo-N-(4-methylcyclohexyl)butanamide
Overview
Description
2-bromo-N-(4-methylcyclohexyl)butanamide is a chemical compound with the empirical formula C11H20BrNO . It is a solid substance . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of 2-bromo-N-(4-methylcyclohexyl)butanamide is 262.19 . The SMILES string representation is O=C(C(Br)CC)NC(CC1)CCC1C , and the InChI string is 1S/C11H20BrNO/c1-3-10(12)11(14)13-9-6-4-8(2)5-7-9/h8-10H,3-7H2,1-2H3,(H,13,14) .Physical And Chemical Properties Analysis
2-bromo-N-(4-methylcyclohexyl)butanamide is a solid substance . Its molecular weight is 262.19 , and its empirical formula is C11H20BrNO .Scientific Research Applications
Chemical Behavior and Kinetics
One study delved into the chemical behavior and kinetics of compounds structurally related to 2-bromo-N-(4-methylcyclohexyl)butanamide. The research explored the kinetics and mechanism of formation and decomposition of substituted 1-phenylpyrrolidin-2-ones in a basic medium. This includes the ring closure of substituted 4-chloro-N-phenylbutanamides to give substituted 1-phenylpyrrolidin-2-ones, which are then hydrolyzed to substitution derivatives. The study is pivotal in understanding the chemical properties and reactions of this class of compounds (Sedlák et al., 2002).
Synthesis and Biological Activity
Another study focused on the synthesis of a series of heterocyclic compounds structurally similar to 2-bromo-N-(4-methylcyclohexyl)butanamide. These compounds were synthesized to evaluate their biological activity as lipoxygenase inhibitors, highlighting the significance of this class of compounds in potential therapeutic applications (Aziz‐ur‐Rehman et al., 2016).
Drug Design and Inhibitory Activity
In the realm of drug design, a compound closely related to 2-bromo-N-(4-methylcyclohexyl)butanamide was identified as a potent inhibitor in a high-throughput screening for CDK2 inhibitors. This research demonstrates the potential use of structurally similar compounds in developing new and selective inhibitors for therapeutic purposes (Vulpetti et al., 2006).
Safety And Hazards
properties
IUPAC Name |
2-bromo-N-(4-methylcyclohexyl)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO/c1-3-10(12)11(14)13-9-6-4-8(2)5-7-9/h8-10H,3-7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMYBCSNIUJDLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCC(CC1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(4-methylcyclohexyl)butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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